N-(4-bromophenyl)-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide
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Overview
Description
N-(4-bromophenyl)-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a bromophenyl group, a chloro substituent, and an ethylsulfanyl group attached to a pyrimidine ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate precursors such as 2-chloro-4,6-dimethoxypyrimidine with ethyl mercaptan under basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using 4-bromoaniline.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with a suitable carboxylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide involves its interaction with molecular targets such as protein kinases. By binding to the active site of these enzymes, it inhibits their activity, leading to the disruption of cellular signaling pathways that are crucial for cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.
Pyrido[2,3-d]pyrimidine: Another kinase inhibitor with a different core structure.
Quinazoline: Widely studied for its anticancer properties.
Furo[2,3-d]pyrimidine: Exhibits diverse biological activities.
Uniqueness
N-(4-bromophenyl)-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromophenyl group, chloro substituent, and ethylsulfanyl group makes it a versatile compound for various applications .
Properties
Molecular Formula |
C13H11BrClN3OS |
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Molecular Weight |
372.67 g/mol |
IUPAC Name |
N-(4-bromophenyl)-5-chloro-2-ethylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C13H11BrClN3OS/c1-2-20-13-16-7-10(15)11(18-13)12(19)17-9-5-3-8(14)4-6-9/h3-7H,2H2,1H3,(H,17,19) |
InChI Key |
UCMBCCPCLYAJMP-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)Br)Cl |
Origin of Product |
United States |
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